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Compound of Interest

Compound Name: Gnetinc

Cat. No.: B15238998 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Gnetin C and its derivatives against other stilbenes, supported by

experimental data from preclinical studies. Gnetin C, a resveratrol dimer, has demonstrated

significant potential in various therapeutic areas, often exhibiting superior bioactivity compared

to its monomeric counterparts like resveratrol and pterostilbene.

Superior Anticancer Efficacy in Prostate Cancer
In the realm of oncology, Gnetin C has shown particularly promising results in prostate cancer

models. Preclinical studies have consistently demonstrated its enhanced potency in inhibiting

cancer cell growth and tumor progression.

A significant study highlighted that Gnetin C is more potent than both resveratrol and

pterostilbene in inducing cytotoxicity in DU145 and PC3M prostate cancer cells.[1] In vivo

experiments using PC3M-Luc subcutaneous xenografts revealed that Gnetin C at a dose of 50

mg/kg exhibited the most potent tumor inhibitory effects.[1][2] Notably, a lower dose of Gnetin C

(25 mg/kg) demonstrated comparable tumor inhibition to a 50 mg/kg dose of pterostilbene,

underscoring its superior bioactivity.[1][2] These antitumor effects are associated with reduced

mitotic activity, decreased angiogenesis, and a significant increase in apoptosis in the tumor

tissues.[1][2]

The enhanced anticancer effects of Gnetin C are attributed to its modulation of key signaling

pathways. It has been shown to downregulate oncogenic pathways including ETS2, pAkt/Akt,

Cyclin D1, p-mTOR/pS6K/p4EBP1, and androgen receptor (AR) signaling through its
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interaction with Metastasis-Associated Protein 1 (MTA1).[3][4] In advanced prostate cancer

models, Gnetin C treatment led to a significant reduction in mTOR signaling activity.[5][6]

Quantitative Comparison of Anticancer Activity
Compound Cell Line Assay IC50 / Effect Reference

Gnetin C
HL60 (Human

Leukemia)
Growth Inhibition 13 µM [3]

Gnetin C
PC3M (Prostate

Cancer)
Cytotoxicity IC50 = 8.7 µM [6]

Gnetin C

DU145, PC3M

(Prostate

Cancer)

Cell Viability

More potent than

Resveratrol and

Pterostilbene

[1]

Gnetin C
PC3M-Luc

Xenograft

Tumor Growth

Inhibition

50 mg/kg i.p.

showed most

potent effect

[1][2]

Gnetin C
PC3M-Luc

Xenograft

Tumor Growth

Inhibition

25 mg/kg i.p.

comparable to 50

mg/kg

Pterostilbene

[1][2]

Resveratrol
PC3M-Luc

Xenograft

Tumor Growth

Inhibition

Less potent than

Gnetin C at the

same dose

[4]

Pterostilbene
PC3M-Luc

Xenograft

Tumor Growth

Inhibition

Less potent than

Gnetin C at the

same dose

[4]

Neuroprotective and Anti-Inflammatory Potential
Beyond its anticancer properties, Gnetin C has also been investigated for its neuroprotective

and anti-inflammatory effects. In the context of Alzheimer's disease, Gnetin C has been shown

to reduce the production of amyloid-β 1-42 (Aβ42) and ameliorate its cytotoxic effects in SH-

SY5Y human neuroblastoma cells.[7] This is achieved, in part, by suppressing the expression
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of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and upregulating matrix

metalloproteinase-14 (MMP-14), an enzyme involved in Aβ degradation.[3][7]

Furthermore, Gnetin C can control TLR3-mediated brain inflammation by negatively regulating

IFNβ expression and STAT1 phosphorylation, suggesting its potential in mitigating

neurodegenerative consequences of brain inflammation.[3][8]

Signaling Pathways Modulated by Gnetin C
The biological activities of Gnetin C are underpinned by its ability to modulate multiple

intracellular signaling pathways. A key target is the MTA1 protein, which in turn regulates

several downstream oncogenic pathways.
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Caption: Gnetin C signaling pathway in prostate cancer.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further

investigation.

Cell Viability Assay
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Cell Lines: DU145 and PC3M prostate cancer cells.

Treatment: Cells were treated with varying concentrations of Gnetin C, resveratrol, and

pterostilbene (e.g., 5–100 µM) for 72 hours.

Method: The number of viable cells was determined using a standard method such as the

MTT or WST-1 assay.

Data Analysis: Viable cells were plotted as a percentage of the vehicle-treated control cells.

In Vivo Xenograft Study
Animal Model: PC3M-Luc subcutaneous xenografts in immunodeficient mice.

Treatment: Intraperitoneal (i.p.) injections of Gnetin C (25 and 50 mg/kg), resveratrol (50

mg/kg), and pterostilbene (50 mg/kg) or vehicle control.

Monitoring: Tumor growth was monitored regularly.

Endpoint Analysis: Tumors were excised for histological analysis, including Ki67 staining for

proliferation, CD31 staining for angiogenesis, and cleaved caspase-3 staining for apoptosis.

Western Blot Analysis
Sample Preparation: Protein lysates were prepared from treated cells or tumor tissues.

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

PVDF membrane.

Antibody Incubation: Membranes were incubated with primary antibodies against target

proteins (e.g., MTA1, p-Akt, p-mTOR, Cyclin D1) followed by HRP-conjugated secondary

antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.
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Caption: General experimental workflow for Gnetin C evaluation.

In conclusion, the available preclinical data strongly suggest that Gnetin C is a promising lead

compound among stilbenes, particularly for prostate cancer therapy. Its superior potency

compared to resveratrol and pterostilbene, coupled with a favorable safety profile

demonstrated in healthy volunteers, warrants further clinical investigation.[9][10] Future

research should focus on optimizing its delivery and exploring its therapeutic potential in other

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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